(R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride
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Description
Scientific Research Applications
Neurokinin-1 Receptor Antagonist
- A study by Harrison et al. (2001) discusses a compound with a similar structure to (R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride that acts as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. This compound showed effectiveness in pre-clinical tests for emesis and depression.
Enantioselective Reactions in Chemical Synthesis
- Research by Qin et al. (2011) highlights the use of a dirhodium catalyst derived from a compound structurally similar to this compound for enantioselective reactions. This catalyst was effective in cyclopropanations and C-H functionalization/Cope rearrangements.
CNS D1 Dopamine Receptor Ligand
- Chumpradit et al. (1991) synthesized and resolved compounds including a derivative similar to this compound, which demonstrated high affinity and selectivity to the CNS D1 dopamine receptor. This suggests potential use as a pharmacological tool for characterizing the D1 dopamine receptor (Chumpradit et al., 1991).
Applications in Organic Synthesis and Polymer Chemistry
- Yin et al. (2005) explored the synthesis of novel fluorine-containing polyimides using a fluorinated aromatic diamine monomer, which shares some structural similarities with this compound. These polyimides exhibited good solubility, thermal stability, and mechanical properties, suggesting applications in materials science (Yin et al., 2005).
properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHCXLPCNPXNTF-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)F)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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